molecular formula C13H19NO2 B2423875 N-[(2,5-dimethylfuran-3-yl)methyl]cyclopentanecarboxamide CAS No. 1351595-14-6

N-[(2,5-dimethylfuran-3-yl)methyl]cyclopentanecarboxamide

Cat. No.: B2423875
CAS No.: 1351595-14-6
M. Wt: 221.3
InChI Key: KMHJNRIJYVERJK-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylfuran-3-yl)methyl]cyclopentanecarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopentanecarboxamide group attached to a 2,5-dimethylfuran moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9-7-12(10(2)16-9)8-14-13(15)11-5-3-4-6-11/h7,11H,3-6,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHJNRIJYVERJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Significance of N-[(2,5-Dimethylfuran-3-yl)methyl]cyclopentanecarboxamide

This compound features a 2,5-dimethylfuran ring substituted at the 3-position with a methylene group linked to a cyclopentanecarboxamide (Figure 1). The furan ring’s electron-rich nature influences its reactivity, particularly at the 3-position, which is less sterically hindered compared to the 2- and 5-methylated positions. The cyclopentanecarboxamide group introduces conformational rigidity, potentially enhancing binding affinity in pharmacological contexts.

The compound’s synthesis is of interest due to:

  • The furan ring’s bio-derived origin (e.g., from 5-hydroxymethylfurfural, a biomass platform chemical).
  • The amide group’s utility in drug design, offering hydrogen-bonding capabilities and metabolic stability.

Synthesis of 2,5-Dimethylfuran Precursors

Production of 2,5-Dimethylfuran from Biomass

The 2,5-dimethylfuran (DMF) core is synthesized via acid-catalyzed dehydration of hexose sugars, such as fructose, to 5-hydroxymethylfurfural (HMF), followed by hydrogenolysis. For example, HMF undergoes hydrodeoxygenation over copper-ruthenium catalysts to yield DMF with >90% selectivity. This method aligns with sustainable chemistry principles, as DMF is a promising biofuel candidate.

Functionalization of 2,5-Dimethylfuran at the 3-Position

Introducing a methyleneamine group at the 3-position of DMF requires precise regiochemical control. Two primary strategies have been explored:

Chloromethylation

Chloromethylation of DMF using paraformaldehyde and hydrochloric acid in the presence of zinc chloride yields 3-chloromethyl-2,5-dimethylfuran. This reaction proceeds via electrophilic aromatic substitution, with the methyl groups at 2 and 5 positions directing incoming electrophiles to the 3-position. Typical conditions involve refluxing in dichloroethane at 80°C for 6–12 hours, achieving 60–70% yields.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group at the 3-position of DMF using phosphorus oxychloride and dimethylformamide. The resulting 3-formyl-2,5-dimethylfuran is subsequently reduced to 3-hydroxymethyl-2,5-dimethylfuran via sodium borohydride. Oxidation of the hydroxymethyl group to a carboxylic acid, followed by Curtius rearrangement, provides the aminomethyl derivative.

Amination of 3-Substituted 2,5-Dimethylfuran Derivatives

Reductive Amination of 3-Formyl-2,5-Dimethylfuran

3-Formyl-2,5-dimethylfuran undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, yielding 3-aminomethyl-2,5-dimethylfuran. This one-pot method avoids isolation of intermediates, achieving 50–65% yields after purification by column chromatography.

Nucleophilic Substitution of 3-Chloromethyl-2,5-Dimethylfuran

Reaction of 3-chloromethyl-2,5-dimethylfuran with aqueous ammonia at elevated temperatures (100–120°C) produces 3-aminomethyl-2,5-dimethylfuran. The use of phase-transfer catalysts like tetrabutylammonium bromide improves reaction efficiency, with yields up to 75%.

Amidation with Cyclopentanecarboxylic Acid

Acyl Chloride Coupling

Cyclopentanecarbonyl chloride is prepared by treating cyclopentanecarboxylic acid with thionyl chloride under reflux. The resulting acyl chloride is reacted with 3-aminomethyl-2,5-dimethylfuran in dichloromethane with triethylamine as a base, yielding this compound (75–85% yield).

Carbodiimide-Mediated Coupling

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate cyclopentanecarboxylic acid. Coupling with the amine in dimethylformamide at room temperature affords the amide in 70–80% yield.

Purification and Characterization

Crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients. Final characterization employs:

  • NMR Spectroscopy : $$ ^1H $$ NMR (CDCl₃) displays signals at δ 1.50–1.85 (m, cyclopentane), 2.25 (s, furan-CH₃), 4.35 (d, J = 5.6 Hz, -CH₂NH-), and 6.10 (s, furan-H).
  • Mass Spectrometry : ESI-MS m/z 249.2 [M+H]⁺.
  • HPLC : Purity >98% using a C18 column with acetonitrile/water (70:30).

Alternative Synthetic Routes

Paal-Knorr Synthesis of the Furan Ring

Condensation of 1,4-diketones with ammonium acetate forms the furan ring. For example, 3-aminomethyl-2,5-dimethylfuran is synthesized from 3-(aminomethyl)-2,5-hexanedione, though this route suffers from low regioselectivity.

Enzymatic Amination

Recent advances explore lipase-catalyzed amidation in non-aqueous media, avoiding racemization and improving enantioselectivity. However, yields remain suboptimal (<50%).

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at the 4-position of DMF necessitate careful catalyst selection. Zeolite catalysts with tailored pore sizes enhance 3-substitution.
  • Stability of Intermediates : 3-Chloromethyl-2,5-dimethylfuran is prone to hydrolysis; storage under inert atmosphere is critical.
  • Scalability : Continuous-flow systems improve safety and yield in chloromethylation and amidation steps.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylfuran-3-yl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The carbonyl group in the cyclopentanecarboxamide can be reduced to form alcohol derivatives.

    Substitution: The methyl groups on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-[(2,5-dimethylfuran-3-yl)methyl]cyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,5-dimethylfuran-3-yl)methyl]-1,3-dimethyl-1H-1,2,4-triazol-5-amine
  • N-((2,5-dimethylfuran-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Uniqueness

N-[(2,5-dimethylfuran-3-yl)methyl]cyclopentanecarboxamide stands out due to its unique combination of a cyclopentanecarboxamide group and a 2,5-dimethylfuran moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-[(2,5-dimethylfuran-3-yl)methyl]cyclopentanecarboxamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide moiety linked to a 2,5-dimethylfuran substituent. This unique structure may influence its interaction with biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C13H17N1O2
Molecular Weight 219.28 g/mol
CAS Number Not available

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. Preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation.

  • Enzyme Interaction : The compound may inhibit enzymes involved in inflammatory processes.
  • Receptor Modulation : It could interact with receptors that mediate cellular responses to stress and growth factors.

Antimicrobial Activity

Recent research has indicated that compounds containing furan rings exhibit antimicrobial properties. A study focusing on derivatives of 2,5-dimethylfuran showed promising results against various bacterial strains.

  • Tested Strains : Escherichia coli, Staphylococcus aureus
  • Results : Inhibitory concentrations (IC50) ranged from 10 to 50 µg/mL for different derivatives .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of related compounds. For instance, derivatives of dimethylfuran were found to inhibit the production of pro-inflammatory cytokines in vitro.

  • Cytokines Measured : TNF-α, IL-6
  • Findings : Significant reduction in cytokine levels was observed at concentrations above 25 µM .

Case Study 1: In Vitro Evaluation

A recent study evaluated the biological activity of this compound in cultured human cells. The compound was tested for its ability to reduce cell viability in cancer cell lines.

  • Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Results : The compound exhibited an IC50 of approximately 15 µM in HeLa cells and 20 µM in MCF-7 cells, indicating potential cytotoxic effects against cancer cells .

Case Study 2: Animal Model

In an animal study, the anti-inflammatory effects of the compound were assessed using a carrageenan-induced paw edema model in rats.

  • Dosage Administered : 10 mg/kg body weight
  • Outcome : A significant reduction in paw swelling was noted after administration compared to control groups .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the presence of the cyclopentane ring, dimethylfuran moiety, and amide bond. Key signals include cyclopentane protons (δ 1.5–2.5 ppm) and furan methyl groups (δ 2.2–2.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C14_{14}H19_{19}NO2_2) and fragments .
    Advanced Consideration : X-ray crystallography can resolve conformational ambiguities, particularly the orientation of the furan substituent relative to the cyclopentane ring .

How can researchers assess the compound’s interaction with biological targets, such as enzymes or receptors?

Q. Basic Research Focus

  • In Vitro Assays : Fluorescence polarization or surface plasmon resonance (SPR) measures binding affinity to targets like kinase enzymes .
  • Enzyme Inhibition Studies : Dose-response curves (IC50_{50}) quantify potency using substrates specific to target enzymes (e.g., proteases) .
    Advanced Consideration : Isothermal titration calorimetry (ITC) provides thermodynamic data (ΔH, ΔS) to elucidate binding mechanisms .

What computational tools are recommended for predicting pharmacokinetic properties like absorption and metabolism?

Q. Basic Research Focus

  • ADME Prediction : SwissADME or ADMETLab estimate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions .
  • Molecular Dynamics (MD) : Simulations in software like GROMACS model compound behavior in lipid bilayers or aqueous environments .
    Advanced Consideration : Quantum mechanical (QM) calculations (e.g., DFT) predict reactive sites for metabolic oxidation, guiding derivative design .

How can contradictions in reported biological activity data be resolved?

Advanced Research Focus
Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

  • Reproducibility Protocols : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for purity via HPLC (>98%) .
  • Meta-Analysis : Pool data from multiple studies to identify trends, using tools like RevMan for statistical heterogeneity assessment .

What evidence supports the therapeutic potential of this compound in disease models?

Advanced Research Focus
Preliminary data suggest activity in:

  • Antimicrobial Studies : MIC assays against Gram-positive bacteria (e.g., S. aureus) show promise at 10–50 µM .
  • Anti-Inflammatory Models : COX-2 inhibition in murine macrophages reduces TNF-α secretion by 40–60% at 20 µM .
    Limitation : No in vivo efficacy or toxicity data are publicly available, necessitating further preclinical validation .

How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

Advanced Research Focus
Key analogs and their modifications:

AnalogStructural ChangeImpact on Activity
N-[(2-Methylfuran-3-yl)methyl]cyclopentanecarboxamide Reduced methyl groupsLower antimicrobial potency
N-[(Thiophen-3-yl)methyl]cyclopentanecarboxamide Furan → thiopheneEnhanced kinase inhibition
SAR trends highlight the importance of the dimethylfuran group for hydrophobic interactions with target proteins .

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